SODIUM AMMONIUM VANADATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium Ammonium Vanadate is a crystalline solid, or a solid dissolved in a liquid . It is denser than water and may slightly irritate skin, eyes, and mucous membranes . It is slightly toxic by ingestion and is used to make other chemicals .

Synthesis Analysis

The compound can be prepared by the addition of ammonium salts to solutions of vanadate ions, generated by dissolution of V2O5 in basic aqueous solutions, such as hot sodium carbonate . Vanadium pentoxide can be synthesized by a hydrothermal method (reflux) from ammonium metavanadate (NH4VO3) as a precursor and cetyltrimethylammonium bromide as a surfactant .Molecular Structure Analysis

The vanadate ion features a central vanadium atom surrounded by three oxygen atoms in a trigonal planar configuration . This ion imparts an overall negative charge, which is counterbalanced by the positive charge of the ammonium ion .Chemical Reactions Analysis

Vanadate is widely used as an inhibitor of protein tyrosine phosphatases (PTPase) and is routinely applied in cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins . Additionally, vanadate has been extensively studied for its antidiabetic and anticancer effects .Physical And Chemical Properties Analysis

Ammonium vanadate appears as a yellow crystalline solid at room temperature . It is known for its relatively low melting point of 200 degrees Celsius, at which point it decomposes . It is generally considered soluble in water, alcohol, and acetone .Safety And Hazards

Orientations Futures

Ammonium vanadates have been extensively investigated as cathode materials for aqueous zinc-ion batteries (ZIBs) due to their plentiful availability and high potential capacity . The engineering of the interplanar spacing of ammonium vanadates to achieve optimal electrochemical performance as cathodes for aqueous zinc-ion batteries provides a promising direction for the preparation of high-performance AZIBs cathode materials .

Propriétés

Numéro CAS |

12055-09-3 |

|---|---|

Nom du produit |

SODIUM AMMONIUM VANADATE |

Formule moléculaire |

H12N3Na3O8V2 |

Poids moléculaire |

352.96 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

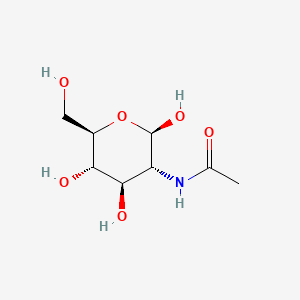

![[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1143581.png)